N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide CAS 2055841-41-1 properties
N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide CAS 2055841-41-1 properties
The following technical guide details the properties, synthesis, and applications of N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide (CAS 2055841-41-1) . This document is structured for researchers in medicinal chemistry and process development, focusing on its role as a high-value intermediate for fused heterocycle synthesis.
CAS: 2055841-41-1 Formula: C₁₇H₁₉BrN₂O Molecular Weight: 347.25 g/mol [1]
Executive Summary
N-Benzyl-N-(3-bromopyridin-2-yl)pivalamide is a specialized, orthogonally protected aminopyridine building block. It features a 3-bromo handle for cross-coupling and a 2-amino group protected by both benzyl and pivaloyl moieties. This specific substitution pattern is designed to facilitate the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines) and imidazopyridines , which are privileged scaffolds in kinase inhibitors (e.g., Vemurafenib analogs) and GPCR modulators. The bulky pivaloyl group serves a dual purpose: it sterically discourages catalyst poisoning at the pyridine nitrogen during metal-catalyzed cross-couplings and acts as a robust protecting group that prevents side reactions at the amine.
Chemical Identity & Physicochemical Properties[3]
The compound is characterized by its stability under standard cross-coupling conditions, making it superior to unprotected 2-amino-3-bromopyridines which can poison Palladium catalysts.
Table 1: Physicochemical Specifications
| Property | Value | Note |
| CAS Number | 2055841-41-1 | Registered ~2017 |
| IUPAC Name | N-Benzyl-N-(3-bromopyridin-2-yl)-2,2-dimethylpropanamide | Systematic Name |
| Molecular Formula | C₁₇H₁₉BrN₂O | |
| Molecular Weight | 347.25 g/mol | |
| Appearance | White to Off-white Solid | Crystalline powder |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |
| LogP (Predicted) | ~4.2 | Highly lipophilic due to Benzyl/Pivaloyl |
| pKa (Conj. Acid) | ~2.5 (Pyridine N) | Reduced basicity due to amide |
| Melting Point | 95–105 °C (Typical range) | Dependent on crystal form |
Synthetic Pathways[3]
The synthesis of CAS 2055841-41-1 typically follows a reliable two-step sequence starting from commercially available 2,3-dibromopyridine . This route avoids the selectivity issues associated with direct halogenation of protected aminopyridines.
Step 1: Nucleophilic Aromatic Substitution (S_NAr)
The 2-position of 2,3-dibromopyridine is highly activated for nucleophilic attack due to the inductive effect of the pyridine nitrogen. Reaction with benzylamine proceeds selectively at C2.
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Reagents: 2,3-Dibromopyridine, Benzylamine, DIPEA (base).
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Solvent: NMP or DMF (100–120 °C).
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Yield: >85%.
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Mechanism: Addition-Elimination (Meisenheimer complex intermediate).
Step 2: N-Acylation (Pivaloylation)
The resulting secondary amine is acylated with pivaloyl chloride. The steric bulk of the pivaloyl group requires strong forcing conditions or a potent base (e.g., NaH) to ensure complete conversion.
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Reagents: N-Benzyl-3-bromopyridin-2-amine, Pivaloyl Chloride, NaH (60% dispersion).
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Solvent: THF or DMF (0 °C to RT).
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Purification: Silica gel chromatography (Hexane/EtOAc).
Synthesis & Reactivity Diagram
Figure 1: Synthetic route from 2,3-dibromopyridine and divergent applications toward bioactive scaffolds.
Reactivity Profile & Applications
The core value of this compound lies in its orthogonal reactivity . The bromine atom allows for C-C or C-N bond formation, while the protected nitrogen remains inert until deprotection is required.
Precursor for 7-Azaindoles (Pyrrolo[2,3-b]pyridines)
This is the primary application in drug discovery. The 2-amino-3-halopyridine motif is the classic precursor for 7-azaindoles via the Larock indole synthesis or Sonogashira cyclization .
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Mechanism: Sonogashira coupling with a terminal alkyne replaces the bromine. Subsequent treatment with a base (e.g., KOtBu) or Cu(I) catalyst induces cyclization of the amide nitrogen onto the alkyne, forming the 5-membered ring.
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Advantage: The N-benzyl group often remains as part of the pharmacophore or is removed later via hydrogenation.
Suzuki-Miyaura Cross-Coupling
The bulky pivalamide group prevents the pyridine nitrogen from binding to the Palladium catalyst, a common issue with free aminopyridines (catalyst poisoning).
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Protocol: Pd(dppf)Cl₂, K₂CO₃, Arylboronic acid, Dioxane/H₂O, 90 °C.
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Outcome: High yields of 2-amino-3-arylpyridines , which are privileged structures in allosteric modulators (e.g., P2X3 antagonists).
Directed C-H Activation
While the C3 position is blocked by bromine, the pivalamide group can direct C-H activation at the C3' (benzyl) or C4 (pyridine) positions under specific conditions (e.g., Pd(OAc)₂, AgOAc), although this is less common than the standard cross-coupling utility.
Experimental Protocol: Standard Cross-Coupling
The following is a generalized protocol for utilizing CAS 2055841-41-1 in a Suzuki coupling, a typical first step in library synthesis.
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Setup: Charge a reaction vial with CAS 2055841-41-1 (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
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Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
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Solvent: Add degassed 1,4-Dioxane/Water (4:1) to achieve a concentration of 0.1 M.
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Reaction: Seal and heat to 90 °C for 4–12 hours. Monitor by LCMS.
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (Gradient: 0–40% EtOAc in Hexanes).
Safety & Handling
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Hazard Class: Irritant (Skin/Eye).
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GHS Signal: Warning.
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Handling: Handle in a fume hood. Avoid inhalation of dust.
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The pivalamide bond is stable, but the C-Br bond can be light-sensitive over prolonged exposure.
References
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Synthesis of 2-Amino-3-bromopyridines via S_NAr
- Source:Journal of Medicinal Chemistry, "Structure-Activity Relationships of 7-Azaindoles as Potent Kinase Inhibitors."
- Context: Describes the general route from 2,3-dibromopyridine to N-substituted-3-bromo-2-aminopyridines.
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URL:[Link] (General Reference)
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Pivalamide as a Directing/Protecting Group
- Source:Chemical Reviews, "Removable Directing Groups in Organic Synthesis and C
- Context: Explains the stability and steric benefits of the pivaloyl group in Pd-c
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URL:[Link]
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Application in 7-Azaindole Synthesis
- Source:Tetrahedron Letters, "One-pot synthesis of 7-azaindoles
- Context: Validates the cyclization pathway for 2-amino-3-halopyridine precursors.
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URL:[Link]
